Product packaging for 1-Methoxypyrene(Cat. No.:CAS No. 34246-96-3)

1-Methoxypyrene

Cat. No.: B1198098
CAS No.: 34246-96-3
M. Wt: 232.28 g/mol
InChI Key: CPPFVJLHDNOVTN-UHFFFAOYSA-N
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Description

Context within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds known for their widespread presence as environmental pollutants, often arising from incomplete combustion processes nih.gov. Research into PAHs is crucial due to their persistence in the environment and potential genotoxic properties asm.org. Within this context, 1-Methoxypyrene gains significance as a metabolite of pyrene (B120774), a prominent PAH asm.orgnih.gov. Its formation has been observed in the transformation of pyrene by various microorganisms, including fungi like Aspergillus niger and Penicillium glabrum, highlighting its role in the biodegradation pathways of PAHs asm.orgresearchgate.netmaxapress.com. The study of this compound contributes to understanding the environmental fate and detoxification mechanisms of PAHs nih.govontosight.ai.

Interdisciplinary Relevance of this compound Studies

The academic relevance of this compound extends beyond environmental chemistry, touching upon biochemistry, analytical chemistry, and materials science. In biochemistry, it has been utilized as a fluorescent probe for investigating interactions with DNA and proteins guidechem.com. Its ability to intercalate into DNA and form covalent adducts makes it valuable for studying DNA damage and repair mechanisms guidechem.com.

In environmental monitoring, this compound has been investigated for its potential as a biomarker for environmental pollution and human exposure to PAHs guidechem.comnih.gov. The presence and quantification of this compound in samples can serve as an indicator to assess the level of PAH contamination guidechem.com. Furthermore, the enzymatic activity of this compound 6,7-monooxygenase, which facilitates the oxidation of this compound, is significant in the biodegradation of PAHs and holds potential for developing biosensors for environmental pollutants and novel biocatalysts for degrading toxic compounds ontosight.ai.

The compound also finds interdisciplinary relevance in materials science, particularly in the field of organic electronics. Research is ongoing to explore its potential applications in organic light-emitting diodes (OLEDs) and other advanced functional materials guidechem.comgg-oled.comlookchem.comlookchem.comworktribe.com. Its aromatic properties and electroluminescence characteristics make it a candidate for such applications lookchem.comlookchem.comchemicalbook.com.

Overview of Key Research Areas on this compound

Key research areas involving this compound include:

Environmental Monitoring and Biomarker Development: Studies focus on its utility as a marker for PAH pollution and exposure, enabling assessment and quantification of contamination levels guidechem.comnih.gov.

Biodegradation and Bioremediation: Research investigates its role as a metabolite in the microbial degradation of pyrene and other PAHs, contributing to strategies for bioremediation of contaminated sites asm.orgnih.govresearchgate.netontosight.ai.

Fluorescent Probe Applications: Its use as a fluorescent probe in biological systems, particularly for DNA and protein interaction studies and DNA damage mechanisms, is a significant area of research guidechem.com.

Materials Science and Organic Electronics: Exploration of its optical and electronic properties for applications in OLEDs and other advanced materials is an emerging field guidechem.comgg-oled.comlookchem.comlookchem.comworktribe.com.

Structural and Photophysical Characterization: Fundamental research involves determining its crystal structure and understanding its photophysical properties, which are crucial for its diverse applications worktribe.comresearchgate.netresearchgate.net.

Table 1: Key Properties of this compound

PropertyValueSource
Chemical FormulaC₁₇H₁₂O nih.govguidechem.comlookchem.comtcichemicals.comuni.lu
PubChem CID160236 nih.govtcichemicals.comuni.lufishersci.ca
CAS Registry Number34246-96-3 guidechem.comlookchem.comtcichemicals.com
Molecular Weight232.28 g/mol lookchem.comtcichemicals.com
AppearanceYellow crystalline solid; White to Yellow to Green powder to crystal; Yellowish solid guidechem.comgg-oled.comlookchem.comtcichemicals.com
Melting Point86.0 to 90.0 °C (reference 87 °C); 155 °C gg-oled.comtcichemicals.com
Solubility (Water)Insoluble (3.9E-4 g/L at 25 °C); Sparingly soluble guidechem.comgg-oled.com
Maximum Absorption Wavelength (λmax)236 nm guidechem.comtcichemicals.comchemicalbook.com
Density1.248 ± 0.06 g/cm³ gg-oled.comlookchem.com
Boiling Point408.6 °C at 760 mmHg lookchem.com
Flash Point165.7 °C lookchem.com
Topological Polar Surface Area9.2 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O B1198098 1-Methoxypyrene CAS No. 34246-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxypyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPFVJLHDNOVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187820
Record name 1-Methoxypyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34246-96-3
Record name 1-Methoxypyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34246-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxypyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxypyrene
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Synthesis and Derivatization Methodologies of 1 Methoxypyrene

Established Synthetic Pathways for 1-Methoxypyrene

Synthesis from 1-Pyrenol Precursorsgoogle.comnih.gov

One prominent method for synthesizing this compound involves the methylation of 1-pyrenol. 1-Pyrenol, which can be synthesized from commercially available 1-pyrenecarboxaldehyde, serves as the direct precursor researchgate.netnih.goviucr.org. A typical procedure involves adding 1-pyrenol to a solution of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). Methyl iodide is then introduced to this mixture, and the reaction is stirred at room temperature to yield this compound. Yellow crystals of the desired product can be obtained through recrystallization from chloroform (B151607) researchgate.netnih.goviucr.org.

Another documented approach involves the fungal metabolism of pyrene (B120774). Aspergillus niger and Penicillium glabrum have been observed to produce this compound as a metabolite, alongside other pyrenol derivatives asm.orgnih.gov. This biotransformation suggests a natural pathway involving the methylation of 1-pyrenol, with S-adenosyl-L-methionine (SAM) identified as the coenzyme providing the methyl group for the methyltransferase enzyme involved nih.gov.

Methoxylation Reactions of Halogenated Pyrenesresearchgate.netfishersci.no

This compound can also be prepared through methoxylation reactions of halogenated pyrenes, particularly 1-bromopyrene (B33193). This method often involves reacting the halogenated pyrene with sodium methoxide (B1231860) (NaOMe) in the presence of a solvent and a catalyst google.com. For instance, 1-bromopyrene can be reacted with sodium methoxide in methanol (B129727) under reflux conditions and a nitrogen atmosphere to achieve this compound with high yields chemicalbook.com. A reported large-scale synthesis achieved a 95.2% yield by adding 1-bromopyrene in batches to a refluxing 30% sodium methoxide methanol solution over several hours, followed by methanol recovery and purification chemicalbook.com. Copper(I) iodide (CuI) has been noted as a catalyst in such methoxylation processes google.com.

The synthesis of 1-bromopyrene, a key intermediate for this pathway, typically involves the halogenation of purified pyrene with a halogen compound like hydrogen bromide (HBr) in a solvent such as tetrahydrofuran (B95107) (THF) or methanol, often in the presence of hydrogen peroxide google.com.

The following table summarizes key reaction conditions and yields for the synthesis of this compound from halogenated pyrenes:

PrecursorReagentSolventCatalystTemperatureTimeYieldReference
1-BromopyreneSodium Methoxide (30% solution in methanol)MethanolNone specified (CuI noted as a general catalyst)Reflux12-15 hours95.2% chemicalbook.com
Halogenated PyreneSodium Methoxide (NaOMe)Tetrahydrofuran, Acetone, Methanol, Ethanol, Ethyl AcetateCopper(I) Iodide (CuI)80-85°C4 hoursNot specified google.com

This compound as a Synthetic Intermediate in Elaborate Compoundsnih.govgoogle.comfishersci.nl

This compound serves as an important intermediate for the synthesis of more elaborate pyrene derivatives, enabling the creation of compounds with tailored properties for various applications, including opto-electronic devices researchgate.netnih.govresearchgate.net. Its susceptibility to aromatic substitution at positions like 1, 3, 6, and 8 makes it a versatile building block for functionalization researchgate.netnih.govresearchgate.net.

Precursor for Advanced Pyrene Derivatives

The methoxy (B1213986) group on this compound can be further transformed or utilized to introduce other functionalities, leading to a diverse array of advanced pyrene derivatives.

Pyrene and its derivatives, including this compound, are attractive for the synthesis of pyrene-based ligands, particularly for use in metal-organic frameworks (MOFs) ebi.ac.uksemanticscholar.org. The unique optical and electronic properties of pyrene make it a valuable chromophore for coordination complexes ebi.ac.uksemanticscholar.orgresearchgate.net. While direct examples of this compound being used as a ligand itself are less common, its role as a precursor for functionalized pyrene structures, such as bromopyrenes, which are explored as key building blocks for MOF ligands, is significant semanticscholar.org. The ability to introduce various substituents at different positions of the pyrene core, often starting from functionalized pyrenes like this compound, is crucial for designing ligands with specific coordination capabilities and photophysical behaviors researchgate.netmdpi.com.

Applications in Macromonomer and Polymer Synthesis

This compound is recognized as an important intermediate in the creation of more complex chemical structures. researchgate.netiucr.org Its derivatives play a crucial role in the field of polymer science, particularly in the synthesis of macromonomers and polymers with specific functionalities. A key application involves the use of 1-methoxy pyrene methacrylate (B99206) as a macromonomer, which is derived from 1-pyrene methanol and methacryloyl chloride. researchgate.netresearchgate.nettandfonline.com

Poly(styrene-co-1-methylpyrenyl methacrylate) Systems

Poly(styrene-co-1-methylpyrenyl methacrylate) (PSMM) is a significant copolymer that has been successfully synthesized and investigated for its applications, particularly as a macro-photoinitiator. This polymer incorporates pyrene moieties as side chains, imparting specific photophysical properties. researchgate.netresearchgate.nettandfonline.com

The synthesis of PSMM typically proceeds via a radical polymerization method, where styrene (B11656) is polymerized with the 1-methoxy pyrene methacrylate macromonomer. researchgate.netresearchgate.nettandfonline.com Characterization of the synthesized copolymer has been performed using techniques such as ¹H-NMR, UV, and fluorescence spectroscopies. researchgate.net Research findings indicate that the synthesized PSMM copolymer exhibits absorption characteristics similar to those of the parent pyrene molecule. researchgate.nettandfonline.com Furthermore, it has been demonstrated that the effectiveness of PSMM as a macro-photoinitiator is enhanced in the presence of triethylamine. researchgate.nettandfonline.com

Infrared (FT-IR) spectroscopy provides insights into the structural changes during the polymerization. The characteristic –C=C– (P-bond) peak, typically observed around 1640 cm⁻¹, disappears after the polymerization reaction. Concurrently, the intensity of C–H bond stretching modes increases, signifying the formation of the polymer backbone. Aromatic C–C stretching modes are also observed at higher wavenumbers, attributable to the aromatic carbons contributed by the styrene units in the polymer structure. researchgate.net

Structural Characterization and Analysis of 1 Methoxypyrene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 1-Methoxypyrene and for probing its behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the connectivity and environment of atoms. For this compound, 1H NMR spectroscopy has been employed to confirm its synthesis and to monitor its involvement in mechanistic studies, particularly in polymerization reactions researchgate.netresearchgate.net. The 1H NMR spectrum of this compound (in CDCl3 at 300 MHz) exhibits characteristic signals corresponding to its aromatic and methoxy (B1213986) protons. researchgate.net

Table 1: Selected 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.47d1HArH
8.09m4HArH
7.94m4HArH
7.55d1HArH
4.17s3HCH3

These assignments confirm the presence of the methoxy group and the distinct environments of the protons on the pyrene (B120774) aromatic system. NMR has also been utilized in studies involving this compound methacrylate (B99206) to track its polymerization with styrene (B11656), providing evidence for the successful formation of macro-photoinitiators researchgate.net. Furthermore, 1H NMR has been used to observe the excited state intramolecular proton transfer in related compounds like 1-hydroxypyrene (B14473), and this compound, as its methyl ether, can be studied in this context to understand its photophysical properties and potential mechanistic pathways cdnsciencepub.com.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting characteristic vibrational modes. For this compound, IR spectroscopy is used to identify the presence of the methoxy group and the aromatic pyrene core. The spectrum of this compound, typically recorded using techniques like KBr wafer, would show absorption bands indicative of its molecular structure nih.gov.

Key functional groups and their expected IR absorption ranges include:

Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹ libretexts.orglibretexts.org.

Aliphatic C-H stretching vibrations (from the methoxy group): Expected around 3000-2850 cm⁻¹ libretexts.orglibretexts.org.

C-O stretching vibrations (from the ether linkage): Strong absorption bands are characteristic of the ether (C-O-C) linkage, typically found in the range of 1260-1050 cm⁻¹ libretexts.orgdocbrown.info.

Aromatic C=C stretching vibrations (in-ring): These typically appear as multiple bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions libretexts.org.

C-H bending vibrations (out-of-plane) for aromatic rings: These are found in the fingerprint region, typically from 900-675 cm⁻¹, and can provide information about the substitution pattern of the aromatic ring libretexts.org.

The unique combination and precise wavenumbers of these absorption bands serve as a "fingerprint" for the identification of this compound docbrown.info.

Solid-State Structural Investigations

Solid-state structural investigations, primarily through X-ray crystallography, offer atomic-level details of how molecules arrange themselves in a crystal lattice, including their precise bond lengths, angles, and intermolecular interactions.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of crystalline compounds wikipedia.org. The crystal structure of this compound (C₁₇H₁₂O) has been determined, revealing its precise molecular arrangement and packing in the solid state researchgate.netnih.govnih.gov. It crystallizes in an orthorhombic system with the space group Pca2₁ researchgate.net.

Table 2: Crystal Data for this compound

ParameterValue
Chemical FormulaC₁₇H₁₂O
Molecular Weight232.27 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)16.4163 (15)
b (Å)15.8838 (15)
c (Å)13.5669 (13)
Unit Cell Volume (ų)3537.6 (6)
Z (Molecules per cell)12
RadiationMo Kα (λ = 0.71073 Å)
Temperature93 (2) K

The crystal packing of this compound is significantly influenced by various intermolecular interactions, primarily π–π stacking and C—H⋯π interactions researchgate.netnih.govnih.goviucr.org. These non-covalent forces dictate the supramolecular architecture of the compound in the solid state.

The three independent molecules (A, B, and C) within the asymmetric unit are linked by π–π interactions , leading to the formation of trimeric motifs researchgate.netnih.govnih.gov. These interactions involve the parallel stacking of the electron-rich pyrene aromatic rings. The centroid-centroid distances between the aromatic rings involved in these π–π interactions range from 3.551(3) to 3.977(2) Å, indicating significant overlap and attractive forces between the aromatic systems researchgate.netnih.govnih.gov. Specific examples of these interactions include centroid-centroid distances between molecules A and C (Cg1···Cg9i = 3.755(3) Å) and molecules B and C (Cg6···Cg12ii = 3.551(3) Å). nih.gov

In addition to π–π stacking, C—H⋯π interactions play a crucial role in the crystal packing of this compound researchgate.netnih.govnih.gov. These interactions occur between hydrogen atoms (particularly from the methoxy group or aromatic C-H bonds) and the π-electron clouds of adjacent pyrene rings. These interactions generate a laminar arrangement within the crystal, typically parallel to the (010) plane researchgate.netnih.govnih.gov.

Table 3: Selected C—H⋯π Interaction Data for this compound

Donor Atom (D—H)Acceptor Centroid (A)D—H Distance (Å)H⋯A Distance (Å)D—H⋯A Angle (°)
C17—H17CCg10.962.93148
C34—H34CCg20.962.99140
C19—H19Cg30.932.99138
C44—H44Cg40.932.64160
Molecular Conformation and Disorder Phenomena

This compound (C₁₇H₁₂O) exhibits a complex crystal structure, crystallizing with three independent molecules, designated A, B, and C, within its asymmetric unit. The pyrene moiety within these molecules displays bond lengths and angles that are consistent with those observed in free pyrene and other pyrene derivatives.

A notable feature of the crystal packing of this compound is the presence of intermolecular interactions. The three independent molecules are interconnected through π–π interactions, leading to the formation of trimeric motifs. The centroid-centroid distances for these π–π interactions range from 3.551 (3) to 3.977 (2) Å. Additionally, C—H⋯π interactions play a role in the crystal architecture, contributing to a laminar arrangement that runs parallel to the (010) plane.

A key finding in the structural characterization of this compound is the observation of disorder in the methoxymethyl group of molecule A. This group is found to be disordered over two distinct sets of sites, with an occupancy ratio of 0.56 (9):0.44 (9).

The crystal data for this compound reveals an orthorhombic system with specific unit cell parameters.

Table 1: Crystal Data for this compound

ParameterValueUnitSource
Chemical FormulaC₁₇H₁₂O-
Molar Mass232.27 g/mol
Crystal SystemOrthorhombic-
a16.4163 (15)Å
b15.8838 (15)Å
c13.5669 (13)Å
Unit Cell Volume (V)3537.6 (6)ų
Z (Molecules per unit cell)12-
Temperature (T)298K
RadiationMo Kα-
μ0.08mm⁻¹

Table 2: Key Intermolecular Interaction Distances in this compound

Interaction TypeDistance RangeUnitSource
π–π interactions (centroid-centroid)3.551 (3)–3.977 (2)Å

Structural Characterization of this compound Derivatives

The pyrene scaffold, to which the methoxy group is attached in this compound, is known for its susceptibility to aromatic substitution at positions 1, 3, 6, and 8, allowing for the synthesis of various derivatives with modified properties. This compound itself serves as an important intermediate in the synthesis of more complex compounds.

One notable derivative mentioned is This compound-6,7-oxide (B1243290) (C₁₇H₁₂O₂). This compound represents an epoxidized form of this compound, demonstrating the potential for modifying the pyrene ring system. Another related compound found in the literature is 1-hydroxy-6-methoxypyrene (C₁₇H₁₂O₂), which features both a methoxy and a hydroxyl group on the pyrene core. Furthermore, 8-methoxypyrene-1,3,6-trisulfonic acid (C₁₇H₁₂O₁₀S₃) and its trisodium (B8492382) salt have been characterized, highlighting derivatives with sulfonic acid functionalities that can impart water solubility and other properties. The synthesis of this compound from 1-pyrenol (1-hydroxypyrene) also underscores a direct precursor relationship in the derivatization pathway.

Table 3: Characterized this compound and Related Pyrene Derivatives

Compound NameMolecular FormulaKey Structural Features
This compoundC₁₇H₁₂OPyrene core with a methoxy group at position 1.
This compound-6,7-oxideC₁₇H₁₂O₂Pyrene core with a methoxy group and an epoxide ring.
1-Hydroxy-6-methoxypyreneC₁₇H₁₂O₂Pyrene core with a methoxy group and a hydroxyl group.
8-Methoxypyrene-1,3,6-trisulfonic acidC₁₇H₁₂O₁₀S₃Pyrene core with a methoxy group and three sulfonic acid groups.
1-Hydroxypyrene (1-Pyrenol)C₁₆H₁₀OPyrene core with a hydroxyl group at position 1.
PyreneC₁₆H₁₀Basic polycyclic aromatic hydrocarbon structure.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound160236
This compound-6,7-oxide9543084
1-Hydroxy-6-methoxypyrene9543292
8-Methoxypyrene-1,3,6-trisulfonic acid2762662
1-Hydroxypyrene (1-Pyrenol)21387
Pyrene10467

X-ray Crystallographic Studies of this compound

Molecular Conformation and Disorder Phenomena

The chemical compound this compound (C₁₇H₁₂O) exhibits intricate structural characteristics in its crystalline form. It crystallizes with three independent molecules, denoted as A, B, and C, within each asymmetric unit. The fundamental pyrene moiety within these molecules maintains bond lengths and angles that are consistent with those observed in isolated pyrene and its various derivatives.

A notable aspect of the structural characterization of this compound is the presence of disorder within the methoxymethyl group of molecule A. This specific group is observed to be distributed over two distinct sets of sites, with an occupancy ratio determined to be 0.56 (9):0.44 (9).

The crystal system for this compound is orthorhombic, and detailed crystallographic parameters have been determined.

Table 1: Crystal Data for this compound

ParameterValueUnitSource
Chemical FormulaC₁₇H₁₂O-
Molar Mass232.27 g/mol
Crystal SystemOrthorhombic-
a16.4163 (15)Å
b15.8838 (15)Å
c13.5669 (13)Å
Unit Cell Volume (V)3537.6 (6)ų
Z (Molecules per unit cell)12-
Temperature (T)298K
RadiationMo Kα-
μ0.08mm⁻¹

Table 2: Key Intermolecular Interaction Distances in this compound

Interaction TypeDistance RangeUnitSource
π–π interactions (centroid-centroid)3.551 (3)–3.977 (2)Å

Structural Characterization of this compound Derivatives

The pyrene scaffold, which forms the core of this compound, is amenable to aromatic substitution, particularly at positions 1, 3, 6, and 8. This characteristic allows for the synthesis of a diverse range of derivatives with tailored properties. This compound itself plays a crucial role as an intermediate in the synthesis pathways of more complex chemical entities.

Among the characterized derivatives, this compound-6,7-oxide (C₁₇H₁₂O₂) represents an epoxidized form, demonstrating modifications to the pyrene ring system. Another related compound identified is 1-hydroxy-6-methoxypyrene (C₁₇H₁₂O₂), which incorporates both a methoxy group and a hydroxyl group on the pyrene core. Furthermore, the structural characterization extends to derivatives such as 8-methoxypyrene-1,3,6-trisulfonic acid (C₁₇H₁₂O₁₀S₃) and its trisodium salt, which introduce sulfonic acid functionalities, potentially enhancing water solubility and other properties. The synthesis of this compound from 1-hydroxypyrene (also known as 1-pyrenol) highlights a direct precursor relationship in the derivatization process.

Table 3: Characterized this compound and Related Pyrene Derivatives

Compound NameMolecular FormulaKey Structural Features
This compoundC₁₇H₁₂OPyrene core with a methoxy group at position 1.
This compound-6,7-oxideC₁₇H₁₂O₂Pyrene core with a methoxy group and an epoxide ring at the 6,7 positions.
1-Hydroxy-6-methoxypyreneC₁₇H₁₂O₂Pyrene core with a methoxy group at position 6 and a hydroxyl group at position 1.
8-Methoxypyrene-1,3,6-trisulfonic acidC₁₇H₁₂O₁₀S₃Pyrene core with a methoxy group at position 8 and three sulfonic acid groups.
1-Hydroxypyrene (1-Pyrenol)C₁₆H₁₀OPyrene core with a hydroxyl group at position 1.
PyreneC₁₆H₁₀Basic polycyclic aromatic hydrocarbon structure consisting of four fused benzene (B151609) rings.

Photophysical and Photochemical Research of 1 Methoxypyrene

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of 1-methoxypyrene are central to understanding its photophysical behavior. Studies on 1-alkoxypyrenes, a class that includes this compound, indicate distinct spectroscopic features when compared to the parent pyrene (B120774) molecule.

Analysis of Vibronic Structure in Absorbance and Emission Spectra

A notable difference in the spectroscopic profile of 1-alkoxypyrenes, including this compound, compared to pyrene, is the presence of fewer vibronic bands in both their absorbance and emission spectra. This alteration in vibronic structure suggests a modification in the vibrational coupling and electronic transitions due to the methoxy (B1213986) substitution. While the absorption spectra of some this compound derivatives, such as this compound-2-carbaldehyde (MP), show little solvent dependence in terms of shape and wavelength maximum for the low-energy absorption band, the fluorescence emission spectra can exhibit a clear solvent dependence. Specifically, a significant bathochromic shift (redshift) in the emission wavelength maxima is observed with increasing solvent polarity.

Characterization of Fluorescence Lifetimes

The fluorescence lifetimes of 1-alkoxypyrenes are significantly shorter than that of pyrene. While pyrene can exhibit a long fluorescence lifetime, reaching approximately 400 ns in cyclohexane (B81311) solution, 1-alkoxypyrenes typically show lifetimes around 20 ns. nih.govfishersci.com This substantial reduction in lifetime for 1-alkoxypyrenes, including this compound, may stem from strong coupling between the vibrations of the polar C-O bond and internal conversion processes. Furthermore, the fluorescence lifetime of 1-alkoxypyrenes demonstrates a reduced dependence on solvent polarity compared to pyrene.

Specific fluorescence lifetime data for 1-alkoxypyrenes, including this compound as a reference compound, have been characterized in various solvents:

Table 1: Fluorescence Lifetimes of 1-Alkoxypyrenes in Various Solvents

SolventFluorescence Lifetime (ns)
Cyclohexane (CH)25.4 ± 0.3
Tetrahydrofuran (B95107) (THF)22.9 ± 0.2
Acetonitrile (ACN)21.0 ± 0.5

Excited State Dynamics and Relaxation Pathways

The excited state dynamics of this compound and related methoxypyrene derivatives involve complex energy dissipation pathways, including internal conversion and vibrational coupling, which influence their photophysical properties.

Transient Absorption Spectroscopy for Excited State Characterization

Transient absorption spectroscopy (TAS) is a powerful technique employed to track ultrafast quantum dynamics and characterize excited state properties. This method has been utilized to investigate the photophysical properties of methoxypyrene derivatives. For instance, in this compound-2-carbaldehyde (MP), transient absorption studies revealed an ultrafast process occurring on an 8 picosecond (ps) timescale, which was attributed to interactions between the solute and solvent. Similarly, for 8-methoxypyrene-1,3,6-trisulfonate (B1225764) (MPTS), transient absorption spectroscopy, alongside other techniques, has been instrumental in revealing its energy dissipation pathways following photoexcitation, including the formation of a charge-transfer state.

Internal Conversion Processes and Vibrational Coupling

Internal conversion is a non-radiative relaxation pathway where a molecule transitions between electronic states of the same spin multiplicity (e.g., S₂ → S₁). For 1-alkoxypyrenes, including this compound, the observed differences in photophysical properties compared to pyrene, such as fewer vibronic bands and a significantly shortened fluorescence lifetime, are believed to arise from strong coupling between the vibrations of the polar C-O bond and internal conversion processes. Vibrational relaxation, another non-radiative pathway, involves the dissipation of excess energy through molecular vibrations to the surrounding medium. In methoxypyrene derivatives like MPTS, prominent vibrational motions of the pyrene ring backbone play a role in maneuvering the excited population towards a more fluorescent state. Vibrational cooling, potentially via hydrogen-bonding chains, can also contribute to energy relaxation.

Excited State Intramolecular Proton Transfer (ESIPT) in Related Hydroxypyrenes

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical reaction with broad applications in molecular probes, luminescent materials, and organic light-emitting devices. This process typically involves the transfer of a proton from a pre-existing intramolecular hydrogen bond, leading to the formation of a proton-transfer tautomer in the excited state, which often exhibits distinct photophysical properties.

While ESIPT is a well-studied phenomenon in various hydroxyaromatic compounds, including certain hydroxypyrenes, it is crucial to note the role of the hydroxyl functional group. For instance, 1-hydroxypyrene (B14473) (1-OHP) is known to undergo ESIPT from its hydroxyl group to carbon atoms at the 3, 6, and 8 positions of the pyrene ring, forming quinone methide intermediates. This process can lead to deuterium (B1214612) labeling when 1-hydroxypyrene is irradiated in deuterated solvents. The excited-state acidity of 1-hydroxypyrene has been a subject of interest, with theoretical predictions suggesting that excited-state proton transfer (ESPT) in neutral water should be thermodynamically favorable, although its direct discernment from fluorescence spectroscopy can be challenging.

In contrast, this compound, which is the methyl ether of 1-hydroxypyrene, does not exhibit observable deuterium incorporation when subjected to similar irradiation conditions. This observation confirms that the presence of the hydroxyl (OH) functional group is essential for the ESIPT mechanism to occur. The methylation of the hydroxyl group in this compound prevents this proton transfer, thus distinguishing its photochemical behavior from its hydroxylated counterpart regarding ESIPT. Another example, 1-hydroxypyrene-2-carbaldehyde (B13981842) (HP), demonstrates an unusual non-fluorescent property linked to an ultrafast ESIPT process followed by intersystem crossing. This further underscores that the presence of a transferable proton is a prerequisite for ESIPT.

Excitonic Phenomena in this compound Systems

The excited-state behavior of this compound, particularly its ability to form excimers and undergo fluorescence quenching, provides valuable insights into molecular interactions and energy transfer processes.

Excimer Formation and Characterization

Pyrene and its derivatives, including this compound, are well-known for their propensity to form excimers upon photoexcitation, especially at higher concentrations or in specific aggregated states. An excimer, or excited-state dimer, forms through the association of an excited-state monomer with a ground-state monomer nih.govosti.gov. This process is characterized by distinct spectroscopic signatures.

The formation of excimers in pyrene-based molecules is typically observed as a broad, red-shifted emission band in the fluorescence spectrum, appearing at longer wavelengths (e.g., around 460 nm for pyrene) compared to the structured monomer emission, which is usually found between 375 and 405 nm nih.gov. The extent of excimer formation can be quantitatively assessed by the excimer-to-monomer (e/m) intensity ratio, which reflects the spatial proximity and overlap of the interacting pyrene moieties nih.gov.

In the crystalline state, this compound molecules have been observed to form trimers linked by π–π interactions, with centroid–centroid distances ranging from 3.551 to 3.977 Å. These intermolecular π–π interactions are crucial for facilitating the face-to-face arrangement of aromatic rings necessary for excimer formation, particularly in concentrated solutions or solid-state environments researchgate.netmonash.edu. Pyrene's long fluorescence lifetime, which can be as high as 400 ns in cyclohexane solution, further supports detailed studies of its excited-state interactions, including excimer kinetics researchgate.net. Studies on related pyrene-N-methylacetamides indicate that static excimers can form from pre-associated ground-state dimers, and the degree of π-π stacking overlap significantly influences the excimer emission band osti.gov.

Fluorescence Quenching Mechanisms

Fluorescence quenching in this compound systems involves non-radiative processes that reduce the emission intensity from the excited state. These mechanisms are critical for understanding how the excited energy of this compound is dissipated through interactions with other chemical species, known as quenchers edinst.com.

Common quenchers for pyrene derivatives include molecular oxygen (O2) and iodine (I2) researchgate.net. Fluorescence quenching can occur via two primary mechanisms: dynamic (collisional) quenching and static quenching edinst.commdpi.comscielo.org.cobiosearchtech.com.

Dynamic (Collisional) Quenching: This mechanism relies on the diffusion of the excited fluorophore and the quencher molecule, leading to collisions that result in non-radiative deactivation of the excited state edinst.com. The efficiency of dynamic quenching is typically temperature-dependent, increasing with higher temperatures due to increased molecular motion mdpi.comscielo.org.co. The Stern-Volmer equation is commonly used to analyze dynamic quenching:

Where and are the fluorescence intensities in the absence and presence of the quencher, respectively; is the Stern–Volmer quenching constant; is the quencher concentration; is the bimolecular quenching rate constant; and is the lifetime of the fluorophore in the absence of the quencher edinst.commdpi.com.

For this compound, studies on oxygen quenching have revealed that the process is not purely diffusion-controlled, suggesting the involvement of a shielding model researchgate.net.

Static Quenching: In contrast, static quenching involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state, prior to excitation edinst.comscielo.org.cobiosearchtech.com. This mechanism is less sensitive to temperature changes compared to dynamic quenching scielo.org.cobiosearchtech.com.

Other quenching mechanisms can also be at play, including energy transfer (such as Förster Resonance Energy Transfer (FRET) or Dexter electron transfer) and electron transfer processes edinst.comresearchgate.netbiosearchtech.com. For instance, iodine quenching of pyrene can exhibit both dynamic (contact) and static (charge transfer) components, particularly in polar solvents researchgate.net.

The following table summarizes typical quenching parameters for this compound with oxygen:

QuencherSolventτ₀ (ns)τ ([O₂]=1.5 mM) (ns)τ ([O₂]=7.3 mM) (ns)k_q (M⁻¹s⁻¹)
OxygenTetrahydrofuran20.110.23.43.35 x 10¹⁰
OxygenTetrahydrofuran20.910.23.33.40 x 10¹⁰
OxygenTetrahydrofuran20.510.83.82.95 x 10¹⁰
OxygenTetrahydrofuran20.811.23.92.79 x 10¹⁰
OxygenTetrahydrofuran20.711.34.12.68 x 10¹⁰ researchgate.net
OxygenTetrahydrofuran20.712.44.52.27 x 10¹⁰ researchgate.net

Note: τ₀ is the lifetime in the absence of quencher. For calculation of k_q, τ₀ was set to 20.7 ns for the last four entries. researchgate.net

Photochemistry of this compound and its Derivatives

Photochemistry involves chemical reactions initiated by the absorption of light, leading to excited electronic states that can undergo transformations not typically observed in ground-state reactions symeres.comcusrinagar.edu.in. While specific detailed studies on the photo-oxidative cyclization and advanced photochemical reactions solely of this compound are not extensively documented in the provided search results, general principles and mechanisms applicable to pyrene derivatives and related aromatic compounds can be discussed.

Photo-oxidative Cyclization Mechanisms

Photo-oxidative cyclization reactions are a class of photochemical transformations that involve both light energy and an oxidizing agent, often molecular oxygen, to form cyclic structures. These reactions typically proceed through radical intermediates generated via single electron transfer (SET) pathways nih.govsemanticscholar.org.

In the context of aromatic compounds and their derivatives, photo-oxidative cyclization often begins with the excitation of the molecule, followed by an electron transfer to an oxidant, such as molecular oxygen. This process generates reactive species like radical cations and superoxide (B77818) radical anions (O2•−), which then undergo subsequent cyclization steps nih.govsemanticscholar.org. For example, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles has been shown to proceed via single electron transfer from the excited acylhydrazones to molecular oxygen nih.govsemanticscholar.org.

It is important to note that certain photochemical cyclization reactions, such as excited-state intramolecular proton transfer (ESIPT)-driven cyclization observed in 1-hydroxypyrene, are dependent on the presence of a hydroxyl functional group cdnsciencepub.com. Since this compound lacks this hydroxyl group, such ESIPT-mediated cyclization mechanisms are not expected to be relevant for this compound itself cdnsciencepub.com.

Advanced Photochemical Reactions

The field of photochemistry has seen significant advancements, driven by the development of new light sources, such as Light Emitting Diodes (LEDs) and lasers, and the design of novel photosensitizers symeres.comnumberanalytics.com. These innovations have expanded the scope and efficiency of photochemical reactions, enabling transformations that were previously challenging or considered "forbidden" symeres.comnumberanalytics.com.

Advanced photochemical techniques offer several advantages, including increased reaction rates, improved selectivity through precise control over reaction conditions and tunable wavelengths, and enhanced sustainability by reducing reliance on hazardous reagents symeres.comnumberanalytics.com.

For aromatic compounds like this compound, advanced photochemical reactions can encompass a variety of transformations:

Photoinduced Isomerizations: Light can induce geometrical isomerizations in molecules cusrinagar.edu.in.

Photocycloadditions: Reactions where two or more molecules combine under light to form a cyclic adduct cusrinagar.edu.in.

Photosubstitution Reactions: Light-induced substitution of atoms or groups on an aromatic ring cusrinagar.edu.in.

Photoredox Catalysis: The use of photosensitizers to facilitate redox reactions, a powerful tool in organic synthesis numberanalytics.com.

Visible-light-mediated reactions: Enabling reactions to occur under visible light, which is often more environmentally friendly than UV light numberanalytics.com.

While specific examples of these advanced reactions for this compound are not detailed in the provided information, the general principles of modern photochemistry suggest that this compound, as an aromatic system, could potentially be subjected to such advanced photochemical methodologies for various synthetic or mechanistic studies.

Theoretical and Computational Chemistry Studies on 1 Methoxypyrene

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the ground-state electronic structure and properties of molecules like 1-Methoxypyrene. DFT provides a balance between computational cost and accuracy for systems of this size, making it a powerful tool for predicting molecular geometries, energies, and electronic distributions researchgate.netrsc.org.

The electronic structure of a molecule, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity, optical properties, and electron transfer characteristics ossila.com. The HOMO-LUMO gap, defined as the energy difference between these two frontier orbitals, is directly related to a molecule's kinetic stability and its ability to participate in electron-donating or -accepting processes myu-group.co.jpaklectures.comijcce.ac.ir.

For pyrene (B120774) derivatives, including methoxypyrenes, DFT calculations are used to determine these orbital energies. A smaller HOMO-LUMO gap generally indicates higher reactivity and easier electronic transitions rsc.orgmyu-group.co.jp. While specific HOMO-LUMO energy values for this compound are not explicitly detailed in the provided search results, studies on related pyrene derivatives demonstrate the utility of DFT in elucidating these electronic properties. For instance, the introduction of chemical groups can significantly narrow the HOMO-LUMO gap, indicating the formation of trapping levels within the band gap myu-group.co.jp.

DFT, often in conjunction with Time-Dependent Density Functional Theory (TDDFT), is extensively used to predict the spectroscopic properties of organic molecules, including their UV-Vis absorption spectra researchgate.netscienceopen.comresearchgate.netacs.org. These predictions are vital for understanding how molecules interact with light and for designing materials with specific optical characteristics.

Studies on this compound-2-carbaldehyde (MP), a derivative structurally similar to this compound, have utilized DFT/TDDFT to investigate its photophysical properties and predict its absorption and emission peaks researchgate.netscienceopen.comresearchgate.netnih.govdntb.gov.ua. For example, theoretical calculations using the TDDFT/B3LYP/TZVP method have been performed to determine the absorption and emission peaks of MP scienceopen.com. The calculated vertical excitation and emission energies for methoxypyrene derivatives, such as 8-methoxypyrene-1,3,6-trisulfonate (B1225764) (MPTS), using B3LYP/def2-SV(P) level of theory with an equilibrium PCM model, have shown good agreement with experimental absorption and fluorescence energies rsc.org. The photoinduced electronic transition in these chromophores involves the removal of electron density from an oxygen p orbital and its redistribution into the π-system of the pyrene ring, contributing to observed Stokes shifts rsc.org.

Excited State Calculations

Understanding the behavior of molecules in their excited states is critical for applications in optoelectronics, photochemistry, and biological sensing. Computational methods provide the means to explore these transient states.

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying excited states and predicting absorption and emission spectra researchgate.netscienceopen.comresearchgate.netchemrxiv.org. It is particularly useful for investigating the photophysical properties and excited-state dynamics of molecules.

For this compound and its derivatives, TDDFT has been applied to analyze their photophysical behavior upon excitation. For instance, in a study comparing 1-hydroxypyrene-2-carbaldehyde (B13981842) (HP) and this compound-2-carbaldehyde (MP), TDDFT was used to investigate their photophysical properties following excitation into the S1 state researchgate.netscienceopen.comnih.govcontinental.edu.pe. While HP exhibited a novel non-fluorescent excited state intramolecular proton transfer, MP underwent an 8 ps timescale process attributed to solute-solvent interactions scienceopen.comnih.govcontinental.edu.pe. This highlights how TDDFT can differentiate subtle excited-state dynamics influenced by molecular structure. Furthermore, TDDFT calculations have been combined with experimental absorption and fluorescence measurements to explain the fluorescence properties of pyrene derivatives researchgate.netresearchgate.net. The method helps elucidate the energy dissipation pathways and charge-transfer state formation in photoexcited chromophores nih.gov.

Electron Propagator Theory (EPT) is an ab initio method used for calculating vertical electron binding energies (VEBEs) of atoms, molecules, and ions auburn.educhemrxiv.org. This includes vertical ionization potentials (VIPs) and vertical electron affinities (VEAs) auburn.edu. EPT offers a direct approach to computing these energies, often yielding a single Dyson orbital for each VEBE, which generalizes the concept of a canonical molecular orbital by including orbital relaxation and electron correlation effects auburn.edu.

The P3+ and NR2 EPT methods, for example, have computational costs comparable to and accuracy surpassing second-order Møller-Plesset perturbation theory (MP2) auburn.edu. EPT calculations are valuable for interpreting photoelectron spectra and understanding the electronic structure changes upon ionization or electron attachment auburn.eduillinois.edu. While specific EPT studies solely on this compound are not detailed in the provided search results, the method's applicability to semi-rigid molecular systems makes it suitable for investigating the vertical energies of such compounds illinois.edu. It can also be combined with other methods to calculate vertical core excitation energies chemrxiv.org.

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. These simulations are crucial for understanding dynamic processes, conformational changes, and solute-solvent interactions. For complex organic molecules like this compound, MD can provide insights into their behavior in different environments.

While direct MD studies focusing solely on this compound are not extensively detailed in the provided search results, related studies indicate the relevance of such simulations for pyrene derivatives. For instance, molecular dynamics insights have been used to study the effect of methylation on energy dissipation pathways within the electronic excited state of 8-methoxypyrene-1,3,6-trisulfonate (MPTS) nih.gov. MD simulations can help in understanding how solvent interactions influence excited-state relaxation pathways and the formation of charge-transfer states nih.gov. Furthermore, molecular docking and molecular dynamics have been combined with fluorescence spectroscopy methods to investigate related molecules researchgate.net. MD simulations are also employed in broader contexts to investigate excited-state properties of macromolecules containing pyrene units researchgate.net.

Intermolecular Interaction Modeling (e.g., π–π and C—H⋯π Interactions)

The crystal structure of this compound reveals significant intermolecular interactions that dictate its solid-state arrangement. In the crystalline phase, this compound molecules form trimers primarily through π–π interactions. These interactions are characterized by centroid–centroid distances ranging from 3.551 to 3.977 Å fishersci.canih.gov. Beyond these π–π stacking interactions, C—H⋯π interactions are also observed, contributing to the formation of a laminar arrangement parallel to the (010) plane within the crystal lattice fishersci.canih.gov. The presence of these non-covalent interactions is a key factor in the supramolecular assembly of this compound nih.gov.

The following table summarizes the observed centroid-centroid distances for π–π interactions in the crystal structure of this compound:

Interaction TypeCentroid–Centroid Distance Range (Å)
π–π Interactions3.551 – 3.977 fishersci.canih.gov

Charge Transport Properties and Structure-Mobility Relationships

The electronic and transport properties of pyrene derivatives, including this compound, are of significant interest in the field of organic semiconductors. Theoretical investigations employing quantum mechanics (QM) calculations, often combined with density functional theory (DFT), are instrumental in understanding the structure-mobility relationships in these materials uni.lu. The charge transport characteristics in organic semiconductors are highly dependent on the molecular packing modes and the specific structural modifications introduced by substituent groups uni.lu. For instance, in conjugated polymers, weak dispersion interactions between molecular components can render their electrical properties highly susceptible to structural disorder, influencing charge transport mechanisms such as band-like hopping or localized hopping.

Marcus-Hush Electron Transfer Theory Applications

The Marcus-Hush electron transfer theory is a fundamental framework applied to study charge transfer processes in molecular systems, including pyrene derivatives uni.lu. This theory helps in understanding the rates of electron transfer reactions by considering factors such as the free energy change of the reaction (ΔG°) and the reorganization energy (λ). For pyrene derivatives, the application of Marcus-Hush theory allows for the estimation of charge mobility, providing valuable insights into their potential as organic semiconductor materials uni.lu. The theory highlights how the activation barrier for electron transfer is influenced by the interplay between the free energy change and the reorganization energy.

Reorganization Energy Calculations

Reorganization energy (λ) is a crucial parameter in determining the efficiency of charge transport in organic semiconductors, representing the energy required for molecular geometry relaxation following an electron transfer event. For pyrene derivatives, reorganization energies are typically estimated through quantum chemical calculations uni.lu. While specific reorganization energy values for this compound were not directly identified in the immediate search, studies on related methoxypyrene derivatives, such as this compound-2-carbaldehyde, have explored how substituent groups can influence reorganization energy. Generally, a smaller intramolecular reorganization energy is desirable for enhanced exciton (B1674681) diffusion length and reduced non-radiative voltage losses in organic solar cells. Computational methods, such as those performed using Gaussian software, involve optimizing the geometry of neutral, cationic, and anionic states to calculate the energy differences that contribute to the reorganization energy for both hole and electron transport.

Quantum Chemical Analysis of Reactivity

Quantum chemical analysis provides a powerful toolkit for understanding the reactivity of chemical compounds like this compound. These computational methods allow for the calculation of various descriptors that shed light on a molecule's electronic distribution and its propensity to react at specific sites. For example, studies on 1-hydroxypyrene (B14473), a related compound, have shown that while it undergoes excited-state intramolecular proton transfer, this compound does not exhibit observable deuterium (B1214612) incorporation under similar conditions, indicating that the hydroxyl group is essential for this specific reactivity pathway.

Fukui Function Analysis for Reaction Sites

Fukui functions are local reactivity descriptors derived from conceptual density functional theory (DFT) that are widely used to predict the most electrophilic and nucleophilic sites within a molecule. These functions quantify the change in electron density upon the addition or removal of an infinitesimal amount of electrons. Specifically, the Fukui function for electrophilic attack (f-) indicates sites where electron density is most favorably decreased, while the Fukui function for nucleophilic attack (f+) highlights areas where electron density increases most favorably. The dual descriptor, which is the difference between f+ and f-, can also be used to identify regions that are simultaneously susceptible to both types of attacks. By analyzing the condensed Fukui functions at each atomic site, researchers can gain detailed insights into the local chemical reactivity of this compound and predict preferred reaction pathways.

Computational Guidance for Dye Synthesis

Computational chemistry offers significant guidance in the design and synthesis of novel dyes, including those derived from pyrene. This compound itself can serve as a crucial precursor in the synthesis of more complex pyrene-based dyes. For instance, 1,3-dibromopyrene, a key intermediate for synthesizing long-axially symmetric pyrene dyes, can be efficiently synthesized from this compound in high yields. Computational methods, such as DFT, are increasingly employed as "green dyeing techniques" to theoretically investigate molecular structures and understand dyeing mechanisms. These computational insights can predict properties like color strength and exhaustion rates, guiding the experimental synthesis of dyes with desired photophysical properties. The ability to computationally model and predict the behavior of dye molecules before experimental synthesis significantly streamlines the development process, allowing for the rational design of new materials with tailored optical and electronic characteristics.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound160236 fishersci.canih.govnih.gov
1,3-Dibromopyrene13670989 [CID for 1,3-Dibromopyrene]
1-Hydroxypyrene70005 [CID for 1-Hydroxypyrene]

Computational chemistry plays a pivotal role in elucidating the fundamental properties and behaviors of organic compounds, including this compound. Through various theoretical approaches, researchers can gain insights into molecular interactions, charge transport mechanisms, and reactivity patterns, which are crucial for the rational design of new materials and synthetic strategies.

Intermolecular Interaction Modeling (e.g., π–π and C—H⋯π Interactions)

The crystal structure of this compound reveals significant intermolecular interactions that dictate its solid-state arrangement. In the crystalline phase, three independent molecules of this compound are present in the asymmetric unit and are linked by π–π interactions fishersci.canih.gov. These interactions lead to the formation of trimeric motifs, with centroid–centroid distances ranging from 3.551 (3) to 3.977 (2) Å fishersci.canih.gov. Beyond these π–π stacking interactions, C—H⋯π interactions are also observed between the trimers, contributing to the generation of a laminar arrangement parallel to the (010) plane within the crystal lattice fishersci.canih.gov. The presence of these non-covalent interactions is a key factor in the supramolecular assembly and crystal packing of this compound nih.gov.

The following table summarizes the observed centroid-centroid distances for π–π interactions in the crystal structure of this compound:

Interaction TypeCentroid–Centroid Distance Range (Å)
π–π Interactions3.551 – 3.977 fishersci.canih.gov

Charge Transport Properties and Structure-Mobility Relationships

The electronic and transport properties of pyrene derivatives, including this compound, are of significant interest in the field of organic semiconductors. Theoretical investigations employing quantum mechanics (QM) calculations, often combined with density functional theory (DFT), are instrumental in understanding the structure-mobility relationships in these materials uni.lu. The charge transport characteristics in organic semiconductors are highly dependent on the molecular packing modes and the specific structural modifications introduced by substituent groups uni.lu. In conjugated polymers, for instance, weak dispersion interactions between molecular components can render their electrical properties highly susceptible to structural disorder, influencing charge transport mechanisms such as band-like hopping or localized hopping. Pyrene systems are considered remarkable candidates for organic semiconductor materials due to their excellent optical and electronic properties fishersci.cauni.lu.

Marcus-Hush Electron Transfer Theory Applications

The Marcus-Hush electron transfer theory is a fundamental framework applied to study charge transfer processes in molecular systems, including pyrene derivatives uni.lu. This theory helps in understanding the rates of electron transfer reactions by considering factors such as the free energy change of the reaction (ΔG°) and the reorganization energy (λ). For pyrene derivatives, the application of Marcus-Hush theory allows for the estimation of charge mobility, providing valuable insights into their potential as organic semiconductor materials uni.lu. The theory highlights how the activation barrier for electron transfer is influenced by the interplay between the free energy change and the reorganization energy.

Reorganization Energy Calculations

Reorganization energy (λ) is a crucial parameter in determining the efficiency of charge transport in organic semiconductors, representing the energy required for molecular geometry relaxation following an electron transfer event. For pyrene derivatives, reorganization energies are typically estimated through quantum chemical calculations uni.lu. While specific reorganization energy values for this compound were not directly identified in the immediate search results, studies on related methoxypyrene derivatives, such as this compound-2-carbaldehyde, have explored how electron-withdrawing groups (EWGs) can decrease the reorganization energy. Generally, a smaller intramolecular reorganization energy is desirable for enhanced exciton diffusion length and reduced non-radiative voltage losses in organic solar cells. Computational methods, such as those performed using Gaussian software, involve optimizing the geometry of neutral, cationic, and anionic states to calculate the energy differences that contribute to the reorganization energy for both hole and electron transport.

Quantum Chemical Analysis of Reactivity

Quantum chemical analysis provides a powerful toolkit for understanding the reactivity of chemical compounds like this compound. These computational methods allow for the calculation of various descriptors that shed light on a molecule's electronic distribution and its propensity to react at specific sites. For example, studies comparing 1-hydroxypyrene and this compound have shown distinct reactivity patterns. While 1-hydroxypyrene undergoes excited-state intramolecular proton transfer, this compound, which is the methyl ether of 1-hydroxypyrene, does not exhibit observable deuterium incorporation under similar irradiation conditions. This confirms that the hydroxyl functional group is essential for this specific reaction mechanism in 1-hydroxypyrene.

Fukui Function Analysis for Reaction Sites

Fukui functions are local reactivity descriptors derived from conceptual density functional theory (DFT) that are widely used to predict the most electrophilic and nucleophilic sites within a molecule. These functions quantify the change in electron density upon the addition or removal of an infinitesimal amount of electrons. Specifically, the Fukui function for electrophilic attack (f-) indicates sites where electron density is most favorably decreased (i.e., where an electrophile would attack), while the Fukui function for nucleophilic attack (f+) highlights areas where electron density increases most favorably (i.e., where a nucleophile would attack). The dual descriptor, which is the difference between f+ and f-, can also be used to identify regions that are simultaneously susceptible to both types of attacks. By analyzing the condensed Fukui functions at each atomic site, researchers can gain detailed insights into the local chemical reactivity of this compound and predict preferred reaction pathways.

Environmental and Biological Research Pertaining to 1 Methoxypyrene

Environmental Fate and Transport Studies

The environmental behavior of 1-methoxypyrene is intrinsically linked to the fate of pyrene (B120774), a widely distributed four-ring polycyclic aromatic hydrocarbon resulting from the incomplete combustion of organic materials. While specific studies on the transport of this compound are limited, its environmental presence is primarily as a metabolite of microbial activity on pyrene.

Persistence and Bioaccumulation Potential

Impact of Methoxylation on Environmental Degradation

Methoxylation represents a significant modification to the pyrene molecule, influencing its subsequent environmental degradation. The primary and most studied route of pyrene degradation by bacteria involves dioxygenase enzymes that attack the aromatic rings, leading to ring fission and eventual mineralization. epa.gov This process typically starts at the C-4 and C-5 positions of the pyrene molecule. raco.cat

However, the formation of this compound by certain fungi, such as Penicillium glabrum, demonstrates an alternative metabolic route. nih.gov In this pathway, pyrene is first hydroxylated to form 1-hydroxypyrene (B14473), which is then methylated. This methoxylation step diverts the pyrene from the direct ring-cleavage pathway. The presence of a methoxy (B1213986) group can sterically hinder or alter the electronic properties of the aromatic system, potentially affecting the efficiency of dioxygenase enzymes that are responsible for ring degradation. This suggests that the methoxylation of pyrene could lead to the formation of a more persistent intermediate compared to the dihydrodiol products typically formed in bacterial degradation.

Biotransformation and Biodegradation Pathways

The study of this compound is predominantly in the context of its role as a product of the biotransformation of pyrene by specific microorganisms. Fungi, in particular, have been identified as key players in the methoxylation of PAHs. nih.gov

Enzymatic Metabolism of this compound

The enzymatic processes related to this compound have been primarily studied from the perspective of its synthesis from pyrene.

There is no specific enzyme named "this compound 6,7-monooxygenase" described in the reviewed scientific literature. The metabolism of pyrene itself involves initial oxidation steps often catalyzed by cytochrome P450 monooxygenases in fungi or ring-hydroxylating dioxygenases in bacteria. nih.govresearchgate.net In the fungal pathway that produces this compound, the key enzymatic step is not an oxygenase acting on this compound, but rather a methyltransferase acting on its precursor, 1-hydroxypyrene. nih.gov Research with the fungus Penicillium glabrum demonstrated that the methyl group for the formation of this compound is provided by the coenzyme S-adenosyl-l-methionine (SAM), implicating the action of a SAM-dependent methyltransferase. nih.gov Any subsequent degradation of this compound would likely be initiated by monooxygenase or dioxygenase enzymes, which are common in the breakdown of aromatic compounds, but specific enzymes for this role have not been characterized.

Scientific studies have identified this compound as a novel metabolite in the fungal degradation of pyrene, rather than a substrate for which a full degradation pathway has been elucidated. In submerged cultures of Penicillium glabrum isolated from a PAH-contaminated site, this compound was identified as a key biotransformation product. nih.gov This indicates that in certain microbial communities, the degradation of pyrene does not proceed solely through ring cleavage but can also involve conjugation and modification reactions like methoxylation.

The same fungal cultures that produced this compound also produced a suite of other pyrene metabolites. The co-occurrence of these compounds provides insight into the metabolic capabilities of the organism.

Table 1: Pyrene Metabolites Identified in Cultures of Penicillium glabrum

Metabolite Class Compound Name
Hydroxylated PAHs 1-Hydroxypyrene
1,6-Dihydroxypyrene
1,8-Dihydroxypyrene
Methoxylated PAHs This compound
1,6-Dimethoxypyrene
Pyrenequinones 1,6-Pyrenequinone
1,8-Pyrenequinone
Sulfated PAHs 1-Pyrenyl sulfate

Data sourced from Wunder et al. (1997) nih.gov

This metabolic profile shows that hydroxylation is a primary step, which can be followed by sulfation, further oxidation to quinones, or methylation to form methoxylated products like this compound. nih.gov The pathways for the further degradation of this compound itself remain a subject for future research.

Bioremediation Strategies Involving this compound Metabolism

This compound is recognized as a metabolite in the biodegradation of pyrene, a polycyclic aromatic hydrocarbon (PAH), by various microorganisms. nih.govasm.org The study of these metabolic pathways is crucial for developing effective bioremediation strategies for environments contaminated with PAHs.

Fungal metabolism has shown the formation of this compound from pyrene. In submerged cultures of Penicillium glabrum, a fungus isolated from a PAH-contaminated site, pyrene was metabolized into several compounds, including 1-hydroxypyrene, pyrenequinones, and uniquely, this compound and 1,6-dimethoxypyrene. nih.gov This was the first identification of methoxylated PAH metabolites from fungal cultures. nih.gov The methylation process involves a methyltransferase enzyme, with S-adenosyl-l-methionine (SAM) acting as the methyl group donor. nih.gov

Certain bacteria also produce methoxylated derivatives of pyrene during its degradation. Mycobacterium vanbaalenii PYR-1, a bacterium known for its ability to degrade pyrene, can oxidize it through two primary pathways. asm.org One of these pathways involves the initial dioxygenation at the C-1 and C-2 positions, which can lead to the formation of O-methylated derivatives like this compound as a detoxification step. asm.org The primary and more predominant degradation pathway for this bacterium, however, is initiated at the C-4 and C-5 positions. asm.org The ability of various Mycobacterium strains to degrade pyrene is well-documented, making them potential candidates for bioremediation efforts in contaminated soils and water. asm.orgmdpi.comnih.gov

Interestingly, the presence of other environmental substances can influence these metabolic pathways. For example, the addition of humic acid was found to significantly enhance the biodegradation of pyrene by Mycobacterium sp. NJS-1 and induced a novel ring-opening pathway involving the attack on the 1,2-positions of pyrene, leading to the detection of 1,2-dimethoxypyrene. researchgate.net

Biological Interactions and Effects

This compound has been identified as an endogenous metabolite that actively participates in significant biological signaling pathways, leading to specific disease pathologies. nih.govresearchgate.netnih.gov

This compound functions as an agonist for the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net The AhR is a ligand-activated transcription factor found in the cytoplasm, where it is part of a complex with several chaperone proteins. medchemexpress.combiorxiv.orgyoutube.com Upon binding with a ligand, such as this compound, the chaperone proteins are released, and the AhR translocates into the nucleus. biorxiv.orgyoutube.com

In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). medchemexpress.combiorxiv.org This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the regulatory regions of target genes. medchemexpress.commdpi.com This binding initiates the transcription of a suite of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1. nih.govnih.govbiorxiv.org Research has demonstrated that in various cell lines, this compound dose-dependently increases the mRNA expression of AhR and its target genes. researchgate.net

Recent studies have implicated intrarenal this compound as a crucial metabolite that mediates the progression of tubulointerstitial fibrosis (TIF) through its activation of the AhR signaling pathway. nih.govresearchgate.net TIF is a pathological condition characterized by the excessive deposition of extracellular matrix in the kidney's interstitium, leading to tubular atrophy and a decline in renal function. researchgate.net

In a mouse model of unilateral ureteral obstruction (UUO), a common experimental model for TIF, levels of this compound were found to be progressively increased in the obstructed kidney. nih.govresearchgate.netnih.gov This increase was positively correlated with the severity of TIF and the expression of AhR and its target genes. researchgate.net Furthermore, oral administration of this compound to mice enhanced AhR activity and upregulated profibrotic protein expression in the kidneys, confirming its direct role in promoting fibrosis. researchgate.net

One of the key mechanisms through which this compound contributes to TIF is by inducing the Epithelial-Mesenchymal Transition (EMT). researchgate.net EMT is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire a migratory, mesenchymal phenotype. nih.govplos.org This transition is a critical event in fibrosis and cancer metastasis. nih.govplos.org

The activation of the AhR signaling pathway by this compound mediates this transition. researchgate.net In vitro studies using the NRK-52E renal tubular epithelial cell line showed that treatment with this compound led to a downregulation of the epithelial marker E-cadherin and an upregulation of mesenchymal and profibrotic markers, including α-smooth muscle actin (α-SMA), collagen I, and fibronectin. researchgate.net This shift in protein expression is a hallmark of EMT and contributes directly to the fibrotic process. nih.govyoutube.com

Table 1: Effect of this compound on EMT Markers in NRK-52E Cells

MarkerCellular TypeEffect of this compoundReference
E-cadherinEpithelialDownregulated researchgate.net
α-SMAMesenchymal/MyofibroblastUpregulated researchgate.net
Collagen IExtracellular MatrixUpregulated researchgate.net
FibronectinExtracellular MatrixUpregulated researchgate.net

In addition to EMT, this compound also promotes TIF through the involvement of Macrophage-Myofibroblast Transition (MMT). researchgate.net MMT is a process where bone marrow-derived macrophages differentiate into myofibroblasts, which are key cells responsible for producing excessive extracellular matrix during fibrosis. njcndt.comfrontiersin.org This phenomenon represents a critical link between chronic inflammation and the development of fibrosis. frontiersin.orgresearchgate.net

Studies have shown that macrophages are a significant source of myofibroblasts in fibrotic kidneys. frontiersin.orgnih.gov The activation of AhR by this compound contributes to this process. researchgate.net In RAW 264.7 macrophage cell lines, this compound treatment upregulated the expression of profibrotic proteins. researchgate.net This indicates that this compound can directly influence macrophages to adopt a myofibroblast-like, matrix-producing phenotype, thereby contributing to the progression of renal fibrosis. researchgate.net

The identification of this compound as a key mediator in TIF was accomplished through the use of untargeted metabolomics. nih.govnih.gov This analytical approach allows for a comprehensive and unbiased measurement of small-molecule metabolites within a biological system.

In the context of renal fibrosis research, scientists applied untargeted metabolomics to analyze the changes in intrarenal metabolites in the unilateral ureteral obstruction (UUO) mouse model. nih.govresearchgate.netnih.gov By comparing the metabolic profiles of obstructed, fibrotic kidneys with healthy kidneys over time, they were able to identify metabolites that were significantly altered. nih.govresearchgate.net This analysis revealed a progressive increase in the levels of this compound, which correlated strongly with the advancement of fibrosis and the activation of the AhR pathway. researchgate.net This discovery highlights the power of metabolomics to uncover novel endogenous molecules and pathways involved in disease pathogenesis. nih.gov

Interactions with Biological Macromolecules

The biological activity of this compound is intrinsically linked to its interactions with cellular macromolecules. As a lipophilic molecule, it can readily traverse cellular membranes and engage with intracellular proteins, thereby initiating a cascade of signaling events. Research has particularly focused on its interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in mediating the cellular response to a variety of environmental compounds.

This compound has been identified as a potent agonist for the Aryl hydrocarbon Receptor (AhR). nih.gov The binding of this compound to the Ligand Binding Domain (LBD) of AhR is the initiating step in a signaling pathway that can lead to changes in gene expression. Molecular docking studies have elucidated the specific interactions between this compound and the AhR LBD. These studies have shown that this compound fits within the ligand-binding pocket of the AhR. nih.gov

Upon binding, this compound is thought to induce a conformational change in the AhR protein. This structural alteration is a critical step for the subsequent activation of the receptor. While the precise nature of this conformational change induced by this compound has not been fully detailed, it is understood that agonist binding, in general, leads to the dissociation of chaperone proteins, such as Hsp90, from the AhR complex. nih.gov This unmasking of nuclear localization signals allows the AhR-ligand complex to translocate from the cytoplasm into the nucleus. nih.gov

Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov The binding of this compound to the AhR LBD is characterized by a strong affinity. Molecular docking simulations have calculated the inhibition constant (Ki) for this interaction, providing a quantitative measure of its binding potency. nih.gov The interaction is stabilized by specific contacts with amino acid residues within the binding pocket. Notably, pi-pi stacking interactions with phenylalanine residues, such as Phe285 and Phe322, are crucial for anchoring this compound within the hydrophobic ligand-binding pocket of the AhR. nih.gov

Molecular Interactions of this compound with the Aryl hydrocarbon Receptor (AhR)
ParameterValueMethodKey Interacting Residues
Binding Affinity (Ki)0.49 µMMolecular DockingPhe285, Phe322

Identification of Biological Antagonists for this compound Mediated Pathways

Research into the biological effects of this compound has also led to the identification of molecules that can counteract its activity. These antagonists are of significant interest for their potential to mitigate the downstream cellular effects triggered by this compound. One such biological antagonist that has been identified is erythro-guaiacylglycerol-β-ferulic acid ether (GFA). nih.gov

GFA has been shown to be a novel AhR antagonist. nih.gov In experimental models, GFA has demonstrated the ability to significantly attenuate the pathological changes induced by this compound. nih.gov Specifically, in cell-based assays, the presence of GFA can partially antagonize the AhR activity that is stimulated by this compound. nih.gov This suggests that GFA can interfere with the this compound-mediated activation of the AhR signaling pathway.

The mechanism of antagonism by GFA likely involves competition with this compound for binding to the AhR. By occupying the ligand-binding site, GFA can prevent or reduce the binding of this compound, thereby inhibiting the initial step required for receptor activation and the subsequent downstream signaling cascade. The identification of GFA as an antagonist provides a valuable tool for studying the physiological and pathological roles of the this compound-AhR axis. nih.gov

Advanced Material and Sensing Applications of 1 Methoxypyrene and Its Derivatives

Applications in Organic Optoelectronics and Photonics

The π-conjugated system of pyrene (B120774) and its derivatives, including 1-methoxypyrene, makes them promising candidates for various optoelectronic and photonic applications nih.govresearchgate.net. Their ability to exhibit both energy and charge transfer, coupled with tunable absorption and emission wavelengths, positions them as valuable components in next-generation organic electronic devices scitoys.com.

Materials for Organic Photovoltaics (OPVs)

Organic Photovoltaics (OPVs) are a class of solar cells that utilize organic semiconductors as the active light-absorbing layer, offering advantages such as solution processability, tunable electronic properties, and low-temperature manufacturing [25 in previous turn]. Pyrene and its derivatives have been explored as both electron donor and electron acceptor materials in OPV devices [1, 5 in previous turn, 6 in previous turn, 7 in previous turn]. While this compound itself is primarily noted as an intermediate for more elaborate compounds used in optoelectronic devices nih.govresearchgate.net, its structural motif contributes to the development of such materials.

Research has shown that pyrene-based conjugated polymers can function as electron donor materials in bulk heterojunction (BHJ) solar cells. For instance, various pyrene-benzothiadiazole and pyrene-thieno[3,4-c]pyrrole-4,6-dione based donor-acceptor polymers have been synthesized, exhibiting optical band gaps ranging from 1.76 to 2.06 eV. When fabricated into BHJ devices using PC70BM as the electron acceptor, these polymers achieved power conversion efficiencies (PCEs) between 0.33% and 2.06% riyngroup.com.

Table 1: Performance Metrics of Pyrene-Based Materials in Photovoltaic Applications

Material TypeApplicationPCE (%)Jsc (mA/cm²)Voc (V)FFReference
Pyrene-Benzothiadiazole/Thienopyrroledione PolymersBHJ OPV0.33-2.06N/AN/AN/A riyngroup.com
Pyrene-based D-π-A DyeDSSC6.112.10.710.71[5 in previous turn]
Pyrene-imidazole derivative (PyPI) in ternary OSCTernary OSC10.36N/AN/AN/A[8 in previous turn]
Pyrene-substituted fullerene (PyC61BM)BHJ OPV (Acceptor)1.95N/AN/AN/A[7 in previous turn]

Electroluminescent Materials

This compound is recognized as a pyrene derivative possessing electroluminescence characteristics, making it relevant for applications in organic light-emitting diodes (OLEDs) [11 in previous turn, 10]. OLEDs are widely used in displays and lighting due to their lightweight, flexibility, and energy efficiency [12 in previous turn]. Pyrene derivatives, in general, are extensively employed in the development and manufacturing of OLED materials owing to their excellent fluorescent properties worktribe.com.

For instance, a highly efficient blue-emitting material, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), which uses pyrene[4,5-d]imidazole and pyrene as electron donor and acceptor, respectively, has been developed. This non-doped blue OLED exhibited a maximum brightness of 75,687 cd m⁻², a maximum current efficiency of 13.38 cd A⁻¹, and a maximum external quantum efficiency (EQE) of 8.52% [12 in previous turn]. The performance of such pyrene-based blue OLEDs is considered among the best for non-doped devices [12 in previous turn]. Other pyrene-based emitters have also shown high current efficiencies (over 7 cd A⁻¹) and EQEs (over 7.5%).

Table 2: Electroluminescence Performance of Pyrene-Based OLEDs

MaterialEmission ColorMax Brightness (cd m⁻²)Max Current Efficiency (cd A⁻¹)Max EQE (%)Reference
PyPI-Py (Pyrene-based)Blue75,68713.388.52[12 in previous turn]
Pyrene-based emitters (general)BlueN/A>7>7.5

Design of Organic Dyes with Tunable Optical Properties

Pyrene and its derivatives are well-known for their remarkable photophysical properties, including high quantum yields and long fluorescence lifetimes (up to 400 ns in cyclohexane (B81311) solution) scitoys.com. These properties, along with their susceptibility to aromatic substitution, allow for the functionalization of pyrene at positions 1, 3, 6, and 8 to improve and tune their optical characteristics scitoys.com.

This compound serves as a crucial precursor in the synthesis of complex pyrene derivatives with tunable optical properties. Notably, it has been used to synthesize 1,3-dibromopyrene, which in turn is a key intermediate for long-axially symmetric pyrene dyes [10 in previous turn, 13 in previous turn]. An example is 13OPA, a long-axially symmetric pyrene dye with electron-donor (alkoxy) groups at positions 1 and 3 and electron-acceptor (formyl) groups at positions 6 and 8. 13OPA exhibits distinct photophysical properties compared to its point-symmetric and short-axially symmetric isomers, including a broad and strongly redshifted absorption and strong fluorescence with reduced sensitivity to protic solvents [13 in previous turn].

Table 3: Optical Properties of this compound Derived Dyes

Dye (Derivative)Absorption Maxima (nm)Molar Absorption Coefficient (M⁻¹ cm⁻¹)Key Optical FeatureReference
13OPA (long-axially symmetric pyrene dye)494, 476, 46926,000; 38,000; 30,000Redshifted absorption, strong fluorescence[13 in previous turn]

In general, pyrene derivatives substituted at the 2- or 2,7-positions can display long fluorescence lifetimes (e.g., 4-(pyren-2-yl)butyric acid derivative with a lifetime of 622 ns) and modest to high fluorescence quantum yields (0.19 to 0.93) [33 in previous turn].

Chemical and Biochemical Sensing Platforms

The unique optical properties of pyrene compounds, particularly their strong fluorescence and sensitivity to their microenvironment, make them excellent candidates for the development of chemical and biochemical sensing platforms [5 in previous turn].

Development of Fluorescent Chemosensors for Ion Detection

Pyrene-based compounds are widely employed as fluorescent chemosensors for the detection of various analytes, including metal ions, amino acids, and peptides, owing to their distinct optical responses upon binding worktribe.com. This compound itself is a reactant in the synthesis of 1-Hydroxypyrene-2-carbaldehyde (B13981842) (PubChem CID: 13424996), which is a highly selective colorimetric and fluorescent chemosensor for lysine (B10760008) [11 in previous turn, 4 in previous turn]. This derivative has demonstrated a detection limit for lysine as low as 2.58 × 10⁻⁷ M [4 in previous turn]. Other pyrene-based probes have also achieved nanomolar detection of lysine [9 in previous turn].

Pyrene-based chemosensors have also been developed for the detection of various metal ions, which are crucial for environmental and biological monitoring [22 in previous turn, 26 in previous turn]. For instance, a pyrene-based turn-on fluorescent chemosensor has been synthesized for the selective detection of Hg²⁺ ions, exhibiting an emission peak at 607 nm and a limit of detection (LOD) of 36 nM [18 in previous turn]. Another Schiff base ligand based on pyrene, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), showed high sensitivity and selectivity for Cu²⁺ and Fe²⁺ ions with detection limits of 0.42 μM and 0.51 μM, respectively [22 in previous turn].

Table 4: Performance of this compound Derived and Pyrene-Based Fluorescent Chemosensors for Ion Detection

Chemosensor (Base)Target Ion/AnalyteDetection Limit (LOD)Key Feature/ResponseReference
1-Hydroxypyrene-2-carbaldehyde (derived from this compound)Lysine2.58 × 10⁻⁷ MSelective colorimetric and fluorescent response[4 in previous turn]
Pyrene-based chemosensor (CS)Hg²⁺36 nMTurn-on fluorescence at 607 nm[18 in previous turn]
PMDP (Pyrene-based Schiff base)Cu²⁺0.42 μMFluorescence turn-off[22 in previous turn]
PMDP (Pyrene-based Schiff base)Fe²⁺0.51 μMFluorescence turn-off[22 in previous turn]
Pyr-NH@SiO₂ NPs (Pyrene-based)Hg²⁺10 ppbFluorescence quenching[24 in previous turn]

Biosensor Design for Environmental Pollutants

Biosensors are analytical devices that integrate a biological recognition element with a physicochemical detector to identify and quantify specific substances, including environmental pollutants [36 in previous turn, 39 in previous turn]. The enzyme this compound 6,7-monooxygenase is particularly relevant in this context, as it catalyzes the oxidation of this compound, a compound found in polycyclic aromatic hydrocarbons (PAHs) [15 in previous turn]. This enzymatic activity plays a crucial role in the biodegradation of PAHs, which are known environmental pollutants [15 in previous turn].

The study of enzymes like this compound 6,7-monooxygenase offers insights into metabolic pathways that can be harnessed for bioremediation and the development of biosensors for detecting environmental pollutants [15 in previous turn]. While direct examples of this compound being incorporated into the biosensor device structure for environmental pollutants are not extensively detailed, the enzyme's involvement in the breakdown of PAHs highlights its significance in the broader field of environmental biotechnology and biosensor development for pollution monitoring [15 in previous turn]. Biosensors, in general, are increasingly used for the rapid and accurate detection of various environmental contaminants, including heavy metals, pesticides, and organic pollutants, offering advantages over traditional methods due to their sensitivity, selectivity, and portability [20 in previous turn, 31 in previous turn, 36 in previous turn].

Fluorescent Probes for Biological and Chemical Assays

This compound and its derivatives are extensively utilized as fluorescent probes in both biological and chemical assays, owing to their strong luminescence and sensitivity to environmental changes. This compound itself has been identified as a fluorescent sensor capable of recognizing Zn²⁺ ions. chem960.com

A notable derivative, 8-methoxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (MPTS), is recognized as a highly water-soluble superpolar fluorescent probe. It finds application in assaying cationic surfactants and serves as a fluorescent marker for studies involving aerosolized drug delivery vehicles. acrospharma.co.krscitoys.comwikipedia.org Beyond direct sensing, pyrene derivatives are generally employed in various sensor technologies and bioimaging probes. For instance, 1-pyrenecarboxaldehyde, a related pyrene derivative, functions as a fluorescent probe for detecting diverse analytes, including metal ions, amino acids, and peptides, and is also used as a fluorescence tag in biological investigations to track biomolecule localization and movement.

Research has demonstrated the ability of MPTS to differentiate between structurally similar compounds. For example, MPTS exhibits a stronger fluorescence quenching effect when interacting with theophylline (B1681296) compared to caffeine (B1668208), indicating its utility in distinguishing purine (B94841) derivatives.

Table 1: Fluorescent Properties of Select Pyrene Derivatives

CompoundExcitation Wavelength (λex)Emission Wavelength (λem)Molar Absorption Coefficient (ε)Solvent
8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS)404 nm acrospharma.co.kr431 nm acrospharma.co.krN/AH₂O
13OPA (Pyrene Derivative)450 nm (excitation)N/A26,000 M⁻¹ cm⁻¹DMSO
16OPA (Pyrene Derivative)450 nm (excitation)N/A38,000 M⁻¹ cm⁻¹DMSO
18OPA (Pyrene Derivative)450 nm (excitation)N/A30,000 M⁻¹ cm⁻¹DMSO

Note: 13OPA, 16OPA, and 18OPA are long-axially symmetric pyrene dyes derived from this compound, with absorption peak maxima at 494 nm, 476 nm, and 469 nm respectively.

Array-Based Sensing Architectures

The distinct optical responses of this compound derivatives make them suitable components in array-based sensing architectures, enabling the differentiation of structurally similar analytes. A notable example involves a small sensor array comprising four polysulfonated fluorescent dyes, including trisodium 8-methoxypyrene-1,3,6-trisulfonate (B1225764) (MPTS). This array has been successfully employed for the optical analysis and differentiation of pharmacologically important purine derivatives, such as caffeine and theophylline. The architecture of this array allowed for the generation of a five-dimensional signal output, enhancing its discriminatory power.

Research in Advanced Polymer Materials

This compound and its derivatives play a role in the development of advanced polymer materials, contributing to various functionalities including photoinitiation and the creation of specialized polymer structures.

Photoinitiator Systems in Polymerization

This compound derivatives have been explored as effective photoinitiator systems for polymerization processes, particularly in radical polymerization. A significant development involves the synthesis of poly(styrene-co-1-methylpyrenyl methacrylate) (PSMM), which functions as a macro-photoinitiator. This macro-photoinitiator, containing side-chain pyrene moieties, was prepared through a radical polymerization method. The synthesis pathway involved reacting 1-pyrene methanol (B129727) with methacryloyl chloride to yield this compound methacrylate (B99206) macromonomer, which was subsequently polymerized with styrene (B11656).

The synthesized PSMM copolymer demonstrated absorption characteristics similar to those of the parent pyrene molecule. Its efficacy as a macro-photoinitiator was further enhanced in the presence of triethylamine. This research highlights the potential of pyrene-containing macromolecules as photoinitiators, which can be designed with chromophore groups either within the main polymer chain or as pendant groups.

Chiral Polymer Research

This compound is recognized as a chiral building block, indicating its potential in the synthesis of chiral materials. Chiral polymers are a significant area of research due to their unique optical properties and their applicability in fields such as optoelectronics, photonics, and asymmetric synthesis. While specific details on the direct use of this compound in the chiral polymerization mechanism were not extensively detailed in the provided sources, its classification as a chiral building block suggests its foundational importance in developing new chiral polymeric structures.

Functional Thin Film Preparation and Characterization

This compound is relevant in the context of functional thin films. Its molecular structure and properties contribute to the formation and characteristics of such films. For instance, this compound has been involved in studies concerning the molecular orbital energy levels and charge-transfer complexes within supramolecular sheets. These sheets, formed by the co-assembly of d-mannose–pyrene-conjugated amphiphile and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) through donor–acceptor interactions, represent a class of functional thin films.

Solution Deposition Techniques

Functional thin films incorporating this compound or its derivatives are commonly prepared using solution deposition techniques, primarily spin coating and drop casting.

Spin Coating : This technique involves depositing a solution onto a substrate that is rapidly rotated. The centrifugal force spreads the solution evenly, leading to the formation of a uniform thin film upon solvent evaporation. 8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) has been successfully spin-coated onto molds for the creation of patterned layers. Spin coating is favored for its ability to produce homogeneous films with high reproducibility in thickness and morphology, particularly suitable for laboratory-scale device optimization and material screening.

Drop Casting : This simpler method involves placing a solution onto a substrate and allowing the solvent to evaporate naturally. While straightforward and not requiring specialized equipment, drop casting can lead to challenges in achieving uniform layers and controlling film thickness due to factors like the "coffee-ring effect" and uncontrolled aggregation. Nevertheless, it has been employed in the preparation of films involving this compound-related charge-transfer complexes.

Gas Phase Deposition Methods

Gas phase deposition methods represent a critical suite of techniques for fabricating thin films and nanostructured materials, offering precise control over material properties at the atomic or molecular level. Techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are prominent examples within this category. ALD, in particular, is a gas-phase deposition process that leverages sequential, self-terminating surface reactions to achieve atomic layer accuracy and precision in film thickness control nih.govnih.gov. This method is known for producing highly conformal coatings with very low defect densities, making it suitable for complex and multilayered film structures, including insulating, conducting, and semiconducting materials nih.govnih.gov. Gas-phase electrodeposition methods have also been developed to produce charged nanoparticles, such as silver, tungsten, and platinum, with controlled material type, amount, and sequence for nanostructured deposits ctdbase.org. While these gas phase deposition techniques are extensively utilized in the design and fabrication of advanced materials and devices, specific detailed research findings on the direct gas phase deposition of this compound for functional layers were not identified in the provided search results.

Electropolymerization Approaches for Functional Layers

Electropolymerization is a versatile technique for creating functional polymer films on conductive substrates by applying an electrochemical potential. This method allows for precise control over film thickness, morphology, and properties by adjusting electrochemical parameters. Such approaches are valuable for developing sensing platforms, protective coatings, and active components in electronic devices. However, specific research findings detailing the electropolymerization of this compound to form functional layers were not found within the scope of the provided search results.

Molecular Logic Gate Construction based on this compound Sensors

Molecular logic gates (MLGs) are compounds capable of performing Boolean logic operations, analogous to electronic logic gates, but at the molecular scale umweltprobenbank.de. These molecular-scale devices are fundamental components for information processing and storage and are increasingly explored in diverse applications such as water quality monitoring, heavy metal ion detection, disease diagnosis, and biological sensors umweltprobenbank.de. The concept of sensors acting as MLGs involves a molecule that responds to one or more inputs (analytes) with an observable output, often an optical modification like changes in fluorescence or absorption umweltprobenbank.de. For instance, variations in the absorption and fluorescence intensity of certain drug molecules, such as Sulfamethoxazole and Trimethoprim, as a function of pH have been utilized to design two-input molecular logic gates, including Improved-INHIBIT and IMPLICATION gates umweltprobenbank.de. Other examples include multifunctional logic gates based on triple-chromophore fluorescent biothiol probes capable of OR, TRANSFER, INH, NOT, and YES operations. A 3-input AND molecular logic gate has also been synthesized, demonstrating enhanced fluorescence output in response to specific cation inputs like H+, Na+, and Fe3+. While this compound is a fluorescent compound that could potentially be explored in sensing contexts, specific research findings detailing the direct construction of molecular logic gates based on this compound sensors were not explicitly detailed in the provided search results.

Hardmask Materials in Lithographic Processes

Hardmask materials play a crucial role in advanced lithographic processes, particularly as critical dimensions in integrated circuit (IC) device fabrication continue to shrink. These materials serve as etch masks, providing robust and uniform patterns that are transferred from the photoresist to the underlying substrate. Hard masks are essential when the material being etched is itself an organic polymer, as they offer high etch selectivity compared to organic photoresists. Common hardmask materials include metals, dielectrics, and semiconductor materials such as silicon dioxide, silicon nitride, titanium nitride, and amorphous carbon.

In the context of pyrene derivatives, a patent describes a method for preparing high-purity 1-hydroxypyrene (B14473), which is a monomer for the production of polymer compounds used as hardmask materials with antireflection properties in semiconductor manufacturing lithographic processes. The synthesis process for 1-hydroxypyrene involves several steps, including pyrene purification, a halogenation reaction, and a subsequent methoxylation process, followed by the manufacturing and purification of 1-hydroxypyrene itself. The resulting high-purity 1-hydroxypyrene (e.g., 99.9% purity, 78% yield) is useful as a monomer for creating polymer compounds that function as hardmask materials with antireflection characteristics. This indicates that compounds within the methoxypyrene chemical family, specifically 1-hydroxypyrene derived through a process involving methoxylation, are relevant to the development of advanced hardmask materials.

Future Research Directions and Outlook

Emerging Methodologies in 1-Methoxypyrene Research

Advancements in analytical and synthetic chemistry are paving the way for more sophisticated research on this compound. Future efforts are likely to concentrate on the development of highly sensitive and selective detection methods, as well as more efficient and sustainable synthetic routes.

Advanced Analytical Techniques: While standard spectroscopic techniques like UV, 1H NMR, and mass spectrometry have been instrumental in identifying this compound as a fungal metabolite of pyrene (B120774) nih.gov, there is a growing need for more advanced analytical methodologies. Future research will likely focus on the application of techniques such as time-resolved fluorescence spectroscopy to probe the excited-state dynamics of this compound, providing insights into its photophysical properties. Furthermore, advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), will be crucial for tracing the metabolic pathways of this compound in biological and environmental systems.

Novel Synthetic and Purification Methods: The synthesis of high-purity this compound is critical for its potential application in electronics and materials science. Current methods often involve the methoxylation of a halogenated pyrene precursor google.com. Future research is expected to focus on developing more efficient, one-pot syntheses and greener chemical processes. A patented method for preparing high-purity 1-hydroxypyrene (B14473) from 1-alkoxy pyrenes, including this compound, highlights the importance of purification for achieving electronic-grade materials google.com. This process involves reaction with alkyl mercaptan and a strong base, followed by a multi-step extraction and purification process to achieve purity levels exceeding 99.9% google.com. Further research into novel crystallization and chromatographic techniques will be essential for producing this compound of the requisite purity for advanced applications.

Table 1: Key Methodologies in this compound Research
MethodologyApplicationFuture Focus
Advanced Spectroscopy (e.g., Time-resolved)Characterizing photophysical properties.Understanding excited-state dynamics for materials applications.
High-Resolution Mass SpectrometryMetabolite identification and pathway tracing.Detailed mapping of biological and environmental transformations.
Novel Synthesis RoutesPreparation of this compound.Development of greener, more efficient, and scalable syntheses.
Advanced Purification TechniquesAchieving high-purity for electronic applications.Methods to consistently produce >99.9% pure material.

Unexplored Biological and Environmental Aspects

The biological and environmental roles of this compound are still largely uncharted territory. Initial findings suggest that it is more than just a simple metabolite, with potential implications for human health and ecosystem dynamics.

Biochemical Pathways and Toxicological Profile: A significant knowledge gap exists regarding the full extent of this compound's biological activities. While it has been identified as a human metabolite, its precise biochemical pathways and interactions within the body are not well understood hmdb.ca. The ecotoxicity of this compound and its potential for bioaccumulation in food chains are also areas that warrant further investigation. Research into other PAH metabolites has highlighted the need for more comprehensive studies on the structure-activity relationships of these compounds to better predict their potential carcinogenicity nih.gov.

Environmental Fate and Transformation: this compound has been identified as a novel metabolite in the fungal degradation of pyrene by species such as Penicillium glabrum nih.gov. The enzymatic process involves a methyltransferase with S-adenosyl-l-methionine (SAM) as the methyl group donor nih.gov. The formation of methoxylated PAHs by fungi represents a previously unknown transformation pathway in the environment nih.gov. Future research should focus on identifying other microorganisms capable of this transformation, understanding the environmental conditions that favor it, and determining the subsequent fate of this compound in soil and aquatic ecosystems. The study of microbial consortia from environments like mangrove sediments could reveal novel degradation pathways for PAHs and their derivatives hkmu.edu.hk.

Table 2: Unexplored Biological and Environmental Research Areas for this compound
Research AreaKey QuestionsPotential Impact
Biochemical PathwaysWhat are the specific enzymes and pathways involved in the metabolism of this compound in humans?Understanding of its role in human health and disease.
EcotoxicologyWhat is the toxicity of this compound to various organisms and its potential for bioaccumulation?Informing environmental risk assessments.
Environmental FateWhat is the persistence and transformation of this compound in different environmental compartments?Predicting its environmental impact and residence time.
Microbial InteractionsWhich other microorganisms can produce or degrade this compound?Harnessing microbial processes for bioremediation.

Potential for Novel Advanced Material Development

The pyrene core of this compound provides a platform for the development of novel materials with interesting photophysical and electronic properties. The introduction of a methoxy (B1213986) group can modulate these properties, opening up new avenues for material design.

Organic Electronics: this compound is considered a building block for organic semiconductors . The planar, aromatic structure of the pyrene moiety facilitates π-π stacking, which is crucial for charge transport in organic electronic devices. The methoxy group can influence the molecular packing and electronic energy levels, thereby tuning the material's performance. Future research could explore the use of this compound as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electroluminescent properties make it a candidate for use in novel emissive materials chemicalbook.com. The development of high-purity this compound is a key prerequisite for its successful integration into these technologies google.com.

Electroactive Polymers and Fluorescent Probes: The pyrene unit is a well-known fluorophore, and its derivatives are widely used as fluorescent probes rsc.org. The methoxy group in this compound can alter its fluorescence quantum yield, lifetime, and sensitivity to the local environment. This opens up the possibility of designing novel fluorescent sensors for detecting specific analytes or monitoring biological processes rsc.orgnih.govnih.govresearchgate.net. Furthermore, incorporating this compound into polymer backbones could lead to the creation of new electroactive polymers with unique optical and electronic properties, suitable for applications in sensors, actuators, and biomedical devices nih.govmdpi.comnih.govtaylorfrancis.com.

Synergistic Approaches between Theoretical and Experimental Studies

The combination of computational modeling and experimental validation is a powerful strategy for accelerating research and development. This synergistic approach is particularly valuable for understanding the structure-property relationships of complex molecules like this compound.

Computational Spectroscopy and Photophysics: Theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the geometric and electronic structures, as well as the photophysical properties of this compound nih.govnih.govjmaterenvironsci.combeilstein-journals.org. These calculations can provide insights into its absorption and emission spectra, excited-state dynamics, and the influence of the methoxy group on these properties. Experimental studies using techniques like steady-state and time-resolved spectroscopy can then be used to validate and refine the theoretical models worktribe.com. This combined approach can guide the rational design of new materials with tailored optical properties.

Modeling Reactivity and Interactions: Theoretical calculations can also be employed to study the reactivity of this compound and its interactions with other molecules. For example, DFT can be used to investigate the mechanisms of its formation and degradation in biological and environmental systems. Molecular docking studies can predict its binding affinity to biological targets, such as receptors and enzymes, helping to elucidate its mechanism of action and potential toxicological effects. This synergy between theory and experiment is crucial for a comprehensive understanding of this compound's behavior at the molecular level.

Table 3: Synergistic Theoretical and Experimental Approaches
ApproachTheoretical ComponentExperimental ComponentResearch Goal
Photophysical CharacterizationTD-DFT calculations of absorption and emission spectra.UV-Vis and fluorescence spectroscopy.Rational design of fluorescent materials.
Reaction Mechanism StudiesDFT calculations of reaction pathways and transition states.Kinetic studies and product analysis.Understanding metabolic and degradation pathways.
Biological Activity AssessmentMolecular docking simulations with biological targets.In vitro and in vivo biological assays.Elucidating mechanisms of action and toxicity.

Q & A

Q. What ethical and safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer : Follow TCI America safety guidelines:
  • Use PPE (gloves, goggles) and work in a fume hood due to undefined toxicity.
  • Adhere to institutional biosafety protocols for fungal/bacterial cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.